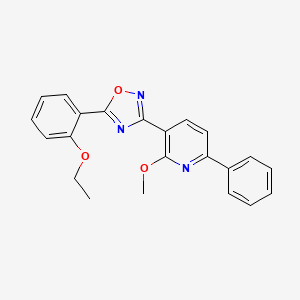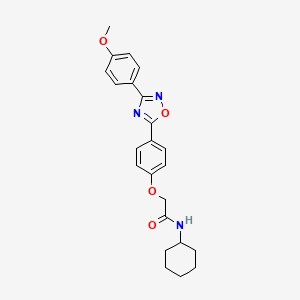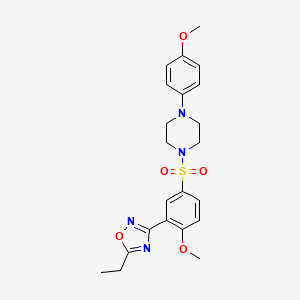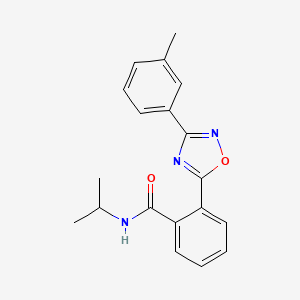
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CD 437 and is a synthetic retinoid that has been synthesized through a series of chemical reactions. The purpose of
Mécanisme D'action
The mechanism of action of CD 437 is not fully understood, but it is believed to work by binding to retinoid receptors and inducing cell differentiation and apoptosis. CD 437 has been shown to induce G1 cell cycle arrest and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
CD 437 has been shown to have various biochemical and physiological effects. In cancer cells, CD 437 has been shown to induce apoptosis and inhibit cell proliferation. CD 437 has also been shown to induce differentiation in cancer cells. In skin cells, CD 437 has been shown to inhibit sebum production and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CD 437 is its potential use in the treatment of cancer and skin diseases. CD 437 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, CD 437 has been studied for its potential use in the treatment of skin diseases such as psoriasis and acne. However, one of the limitations of CD 437 is its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of CD 437. One area of future research is the optimization of the synthesis method for CD 437. Additionally, further studies are needed to fully understand the mechanism of action of CD 437 and its potential use in the treatment of various diseases. Further studies are also needed to determine the potential toxicity and side effects of CD 437 and to develop methods for minimizing these effects. Finally, future research could focus on the development of new derivatives of CD 437 with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of CD 437 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis of CD 437 is the reaction between 4-methoxybenzoyl chloride and cycloheptylamine, which produces N-cycloheptyl-4-methoxybenzamide. This compound is then reacted with dimethylsulfamoyl chloride to produce N-cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide, which is the final product.
Applications De Recherche Scientifique
CD 437 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of CD 437 is in the field of cancer research. CD 437 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, CD 437 has been studied for its potential use in the treatment of skin diseases such as psoriasis and acne.
Propriétés
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-25(2)31(27,28)22-15-18(9-14-21(22)29-3)23(26)24-19-10-12-20(13-11-19)30-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKACOMTYUZEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)


